

Engeletin therapeutic index safety margin analysis

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Compound Focus: Engeletin

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Engeletin Safety and Efficacy Profile

The table below summarizes key experimental findings on **engeletin's** effects, demonstrating its efficacy across various disease models and available safety data.

Disease Model/System	Experimental System	Effective Dose/Concentration	Key Efficacy Findings	Safety/Toxicity Findings
Inflammatory Bowel Disease	DSS-induced colitis in mice [1] [2]	10, 20, 40 mg/kg (oral)	↓ Weight loss, colon shortening; ↑ gut barrier integrity; ↓ inflammation & oxidative stress [1] [2]	No overt toxicity reported at 40 mg/kg [1] [2]
Osteoarthritis	TNF- α -induced rat chondrocytes [3]	10, 20 μ M (in vitro)	↓ ECM degradation; ↓ apoptosis; ↓ ROS [3]	IC50 > 240 μ M (24-h treatment) [3]

Disease Model/System	Experimental System	Effective Dose/Concentration	Key Efficacy Findings	Safety/Toxicity Findings
Insulin Resistance	High glucose/insulin-induced HepG2 liver cells [4]	10, 100 μ M (in vitro)	\uparrow Glucose consumption; \uparrow insulin receptor expression; \downarrow oxidative stress & apoptosis [4]	Cytotoxicity tested from 100 pM to 100 μ M; no significant toxicity at effective doses [4]
General Pharmacology	Various cell lines [5]	N/S	Broad anti-inflammatory, antioxidant, anti-tumor activities [5]	Described as having "low cytotoxicity" [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

- **In Vivo Colitis Model (Mouse)** [1] [2]:

- **Disease Induction:** Colitis is induced in C57BL/6 mice (6-8 weeks old) by administering **2.5% (w/v) dextran sulfate sodium (DSS)** in drinking water for 7 days.
- **Treatment:** **Engeletin** is administered daily via oral gavage at doses of **10, 20, and 40 mg/kg**, dissolved in corn oil. Treatment often begins a few days before DSS exposure.
- **Key Assessments:** Disease Activity Index (DAI) scoring (weight loss, stool consistency, bleeding), colon length measurement, histopathological analysis of colon tissue (Swiss-roll technique), and analysis of inflammatory markers and tight junction proteins.

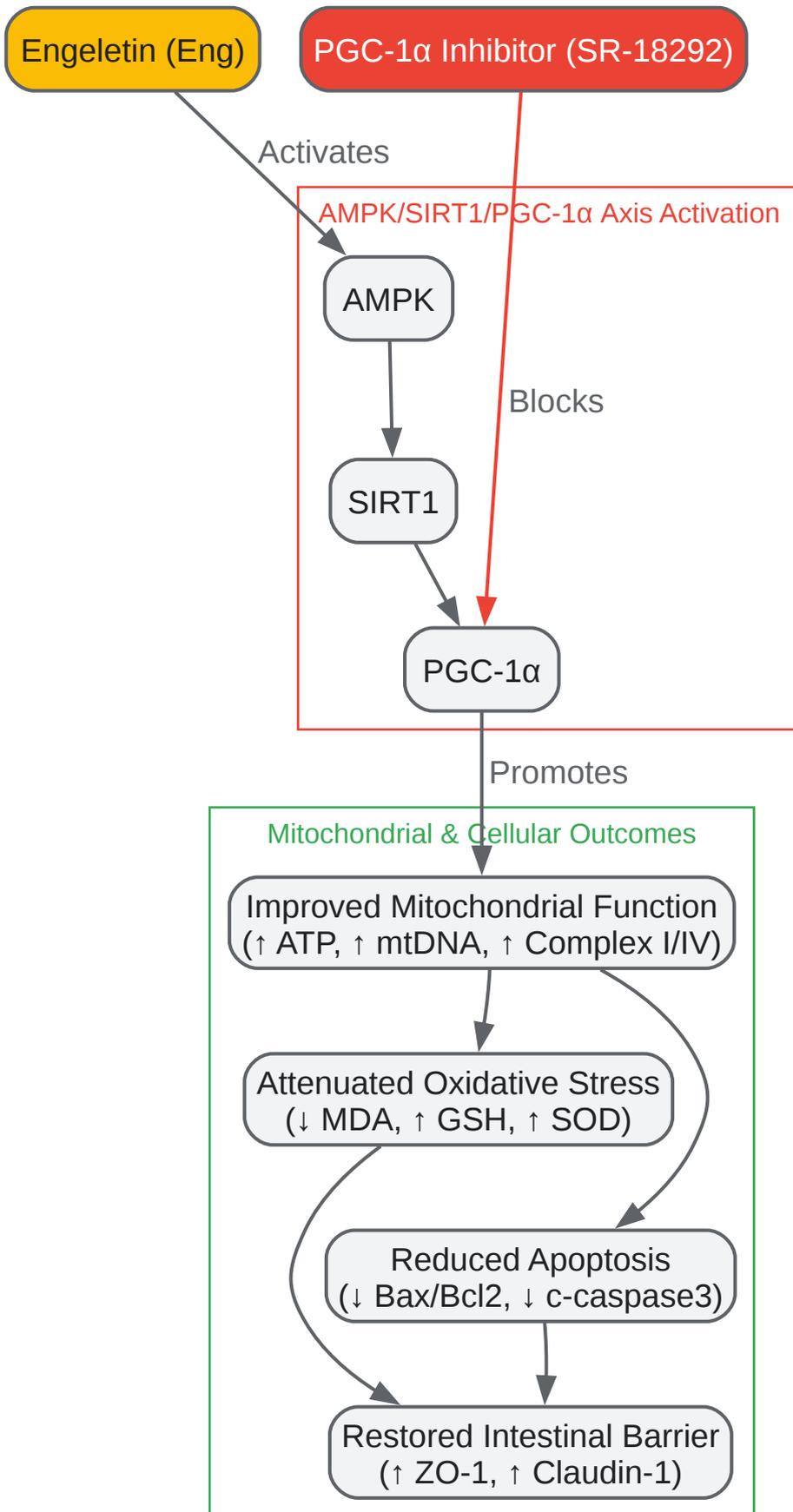
- **In Vitro Chondrocyte Model (Osteoarthritis)** [3]:

- **Cell Culture:** Primary chondrocytes are isolated from the knee cartilage of 4-week-old male Sprague-Dawley rats via enzymatic digestion (trypsin and collagenase II).
- **Disease Induction & Treatment:** Inflammation is simulated by treating chondrocytes with **TNF- α** . **Engeletin** is used to pre-treat cells at concentrations of **10 and 20 μ M**.
- **Key Assays:**

- **Cell Viability:** CCK-8 assay.
 - **Apoptosis:** Annexin V-FITC/PI staining analyzed by flow cytometry; Western blot for Bax, Bcl-2, and cleaved caspase-3.
 - **Oxidative Stress:** Intracellular ROS levels measured with DCFH-DA; mitochondrial membrane potential measured with JC-1.
 - **Pathway Analysis:** Western blot for Nrf2, NF-κB, and MAPK signaling pathways.
- **In Vitro Insulin Resistance Model (Liver) [4]:**
 - **Cell Culture:** Human HepG2 liver cells are cultured in standard media.
 - **Disease Induction & Treatment:** Insulin resistance is induced by treating cells with **30 mM glucose and 50 nM insulin** for 48 hours. **Engeletin** is applied at **10 and 100 μM**.
 - **Key Assays:** Glucose consumption assay, measurement of oxidative stress markers (MDA, GSH, SOD), and analysis of apoptosis-related factors (caspase-3, caspase-9).

Mechanism of Action in Colitis

The most detailed mechanistic study elucidates **engeletin**'s action in protecting intestinal epithelial cells, which can be visualized through the following signaling pathway.



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Research Implications and Future Directions

Based on the compiled data, here are the key takeaways and potential next steps for research:

- **Therapeutic Index Analysis:** A formal **therapeutic index was not located** in the searched literature. Future studies should aim to establish a median lethal dose (LD₅₀) in animal models to enable this classic safety calculation [6].
- **Promising Safety Profile:** Available evidence consistently points to a **favorable safety and tolerability profile**. **Engeletin** shows low cytotoxicity in various cell lines, and no overt toxicity was reported in mouse studies at effective doses [5] [1] [3].
- **Key Research Gaps:** The current data is promising but insufficient for comprehensive clinical translation. Priority areas include **determining the maximum tolerated dose, pharmacokinetic properties, and potential long-term toxicity** in advanced animal models.

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